molecular formula C17H9N3O6 B3613249 5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3613249
M. Wt: 351.27 g/mol
InChI Key: UJBFENQSEDVYEW-UHFFFAOYSA-N
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Description

5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both benzoxazinone and isoindole moieties

Properties

IUPAC Name

5-nitro-2-[(4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O6/c21-15-10-6-5-9(20(24)25)7-12(10)16(22)19(15)8-14-18-13-4-2-1-3-11(13)17(23)26-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBFENQSEDVYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazinone moiety, which can be synthesized by reacting anthranilic acid with acyl chlorides in the presence of a base like pyridine . The isoindole moiety can be introduced through a condensation reaction involving phthalic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The benzoxazinone moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Condensation: The isoindole moiety can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted benzoxazinone derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. For example, it has been shown to inhibit EGFR and HER2 kinases by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition disrupts cell signaling pathways involved in cell proliferation, adhesion, and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione apart is its dual functional groups, which allow it to interact with multiple biological targets simultaneously. This dual functionality enhances its potential as a therapeutic agent and its versatility in material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

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